![molecular formula C16H20N4O2 B6637100 N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide](/img/structure/B6637100.png)
N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide, also known as CTB or cyclo-tetrahydrocannabinol-benzamide, is a synthetic compound that has been developed for its potential use in scientific research. CTB is a cannabinoid receptor ligand that has been shown to have a high affinity for both CB1 and CB2 receptors.
Mecanismo De Acción
N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide acts as a cannabinoid receptor agonist, binding to both CB1 and CB2 receptors. CB1 receptors are primarily found in the central nervous system, while CB2 receptors are primarily found in immune cells. Activation of these receptors can lead to a variety of physiological responses, including pain relief, anti-inflammatory effects, and modulation of neurotransmitter release.
Biochemical and Physiological Effects
N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. It has been shown to have analgesic and anti-inflammatory effects, as well as neuroprotective effects in models of neurodegenerative diseases. N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide has also been shown to modulate immune cell function and to have potential anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide in lab experiments is its high affinity for both CB1 and CB2 receptors, which allows for more precise targeting of these receptors. However, one limitation is that N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide is a synthetic compound, and its effects may not fully reflect the effects of endogenous cannabinoids.
Direcciones Futuras
There are several potential future directions for research on N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide. One area of interest is the potential therapeutic applications of N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide in the treatment of pain, inflammation, and neurodegenerative disorders. Another area of interest is the use of N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide as a tool to study the role of cannabinoid receptors in various physiological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide and its potential limitations as a research tool.
Métodos De Síntesis
The synthesis of N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide involves the reaction of 4-chlorobenzoyl chloride with 4-(hydroxymethyl)cyclohexanone in the presence of a base, followed by the reaction with sodium azide and copper (I) iodide to form the triazole ring. The final product is obtained by the reduction of the nitro group using palladium on carbon and hydrogen gas. The purity of the compound is confirmed by HPLC and NMR.
Aplicaciones Científicas De Investigación
N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide has been used in scientific research to investigate the role of cannabinoid receptors in various physiological processes. It has been shown to have potential therapeutic applications in the treatment of pain, inflammation, and neurodegenerative disorders. N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide has also been used to study the effects of cannabinoid receptors on the immune system, cardiovascular system, and gastrointestinal system.
Propiedades
IUPAC Name |
N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-11-12-1-5-14(6-2-12)18-16(22)13-3-7-15(8-4-13)20-10-9-17-19-20/h3-4,7-10,12,14,21H,1-2,5-6,11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWXMYLDBWLRTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)NC(=O)C2=CC=C(C=C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.